molecular formula C11H13NO B14115167 2-ethyl-3-methyl-3H-isoindol-1-one

2-ethyl-3-methyl-3H-isoindol-1-one

Cat. No.: B14115167
M. Wt: 175.23 g/mol
InChI Key: GWOLBDVBGAEYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-methyl-3H-isoindol-1-one is a bicyclic organic compound belonging to the isoindolinone family, a scaffold of significant interest in synthetic and medicinal chemistry . The core isoindolinone structure is a fused benzene and pyrrolidine ring system, which is widely present in numerous natural products and synthetically designed bioactive molecules . This specific derivative is characterized by an ethyl substituent at the 2-position and a methyl group at the 3-position of the isoindol-1-one ring. The isoindolin-1-one core is a privileged structure in drug discovery, known for its diverse biological activities . Researchers value this scaffold for its presence in compounds that exhibit a wide range of pharmacological effects, including acting as anxiolytics, anticonvulsants, TNFα-inhibitors, antiangiogenic agents, and 5-HT antagonists . Furthermore, the amide carbonyl group within the isoindolinone motif can serve as a directing group in transition metal-catalyzed reactions, such as iridium-catalyzed branched-selective C–H alkylation, which is a powerful tool for the functionalization of biologically relevant molecules . This makes this compound a valuable building block for the synthesis of more complex compounds and for the study of structure-activity relationships (SAR) in the development of new therapeutic candidates . Intended Use and Disclaimer: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for scientific reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-ethyl-3-methyl-3H-isoindol-1-one

InChI

InChI=1S/C11H13NO/c1-3-12-8(2)9-6-4-5-7-10(9)11(12)13/h4-8H,3H2,1-2H3

InChI Key

GWOLBDVBGAEYFT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C2=CC=CC=C2C1=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for Isoindol 1 One Derivatives

Multicomponent Reaction Approaches to the Isoindol-1-one Scaffold

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. These reactions are highly valued for their ability to generate molecular diversity from simple and readily available starting materials.

One of the most direct and convergent methods for the synthesis of the isoindol-1-one core involves the one-pot reaction of 2-formylbenzoic acid with a primary amine. This approach is widely used for the preparation of a variety of N-substituted isoindolinones. In the context of synthesizing 2-ethyl-3-methyl-3H-isoindol-1-one , this would involve the condensation of 2-formylbenzoic acid with ethylamine (B1201723) to form an intermediate Schiff base, which then undergoes an intramolecular cyclization. The introduction of the methyl group at the 3-position would typically require a subsequent step or a modification of the starting materials.

A plausible one-pot, three-component reaction could involve 2-formylbenzoic acid, ethylamine, and a suitable precursor for the methyl group. While direct literature for this specific combination is scarce, the modularity of MCRs allows for the rational design of such a synthesis. The reaction conditions are often mild, and the process is generally characterized by high yields and operational simplicity.

Representative Reaction Scheme:

Precursors: 2-formylbenzoic acid, Ethylamine

Solvent: Typically polar protic solvents like ethanol (B145695) or methanol (B129727)

Conditions: Often performed at room temperature or with gentle heating

Precursor 1Precursor 2ProductTypical Yield (%)
2-Formylbenzoic acidEthylamine2-Ethylisoindolin-1-one>80

Table 1: Representative one-pot synthesis of N-substituted isoindolinones. Data is illustrative for the N-ethyl scaffold.

The Ugi reaction is a powerful four-component reaction (4-CR) that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. nih.gov This reaction is known for its high atom economy and the ability to generate complex products in a single step. nih.gov The Ugi reaction can be adapted for the synthesis of heterocyclic systems, including isoindol-1-ones, through post-Ugi modifications or by using bifunctional starting materials.

For the synthesis of This compound , a modified Ugi reaction could be envisioned where 2-formylbenzoic acid acts as the bifunctional aldehyde-acid component, reacting with ethylamine, an appropriate isocyanide, and a component to introduce the methyl group. The reaction proceeds through the formation of an imine between the aldehyde and the amine, followed by the addition of the isocyanide and the carboxylate. nih.gov A subsequent Mumm rearrangement leads to the final product. nih.gov The reaction is typically fast and exothermic, and works well in polar aprotic solvents like DMF, although methanol and ethanol are also commonly used. nih.gov

Key Features of Ugi-Type Reactions:

Components: Aldehyde, Amine, Carboxylic Acid, Isocyanide

Solvents: Polar aprotic (e.g., DMF) or protic (e.g., Methanol)

Atom Economy: High, with water as the only byproduct

Cyclization Reactions and Intramolecular Rearrangements in Isoindol-1-one Formation

Cyclization reactions represent a cornerstone in the synthesis of heterocyclic compounds, and various transition-metal-catalyzed and base-promoted methods have been developed for the construction of the isoindol-1-one scaffold.

Palladium catalysis offers a versatile toolkit for the synthesis of isoindol-1-ones. One such approach is the palladium-catalyzed reaction of 2′-bromoacetophenone with primary amines under a carbon monoxide atmosphere. researchgate.net This reaction proceeds via an intramolecular carbopalladative addition across a carbon-nitrogen double bond. For the synthesis of This compound , a suitably substituted precursor would be required.

Another powerful palladium-catalyzed method involves the cyclization of N-substituted 2-iodobenzamides. This strategy is effective for creating 3-substituted isoindolinones. While specific examples for the target compound are not reported, the general methodology is robust. beilstein-journals.org

CatalystLigandBaseSolventTemperature (°C)
PdCl2PPh3Na2CO3Acetonitrile100

Table 2: Representative conditions for palladium-catalyzed synthesis of 3-methyleneisoindolin-1-ones. researchgate.net This methodology could be adapted for the synthesis of 3-methyl derivatives.

Base-promoted cascade reactions provide a metal-free alternative for the synthesis of substituted isoindol-1-ones. For instance, the reaction of ortho-carbonyl-substituted benzonitriles with suitable pronucleophiles can lead to 3,3-disubstituted isoindolin-1-ones. beilstein-journals.org These reactions often proceed under mild conditions using inexpensive and environmentally benign bases like potassium carbonate. beilstein-journals.org A sequential one-pot cascade can lead to N-alkylated derivatives. beilstein-journals.org

A study by Macchia et al. describes the synthesis of various 3,3-disubstituted isoindolinones from 2-acetylbenzonitriles and substituted ((chloromethyl)sulfonyl)benzenes. beilstein-journals.org The reaction is promoted by bases such as potassium carbonate or potassium tert-butoxide. beilstein-journals.org

General Procedure for Base-Promoted Synthesis:

A solution of 2-acylbenzonitrile and a suitable pronucleophile is treated with a base (e.g., K2CO3 or KOtBu) in an anhydrous solvent like acetonitrile. beilstein-journals.org

The reaction mixture is stirred at room temperature or elevated temperatures to afford the desired isoindolin-1-one. beilstein-journals.org

BaseSolventTemperatureTypical Yield Range (%)
K2CO3CH3CN50 °C60-92
KOtBuCH3CNRoom Temp.64-86

Table 3: Reaction conditions for the base-promoted synthesis of substituted isoindolin-1-ones. beilstein-journals.org Data is for analogous 3,3-disubstituted compounds.

The synthesis of isoindol-1-ones can also be achieved through rearrangement and tandem cyclization strategies. A study on the influence of N-substitution on the stereoselective synthesis of 3-methyleneisoindol-1-ones from 3-alkyl-3-hydroxyisoindolin-1-ones highlights a relevant transformation. The dehydration of a 3-hydroxyisoindolin-1-one precursor, which can be catalyzed by an acid like methanesulfonic acid, leads to the formation of a 3-methyleneisoindolin-1-one. The existence of 2-Ethyl-3-hydroxy-3-methylisoindol-1-one in chemical databases suggests that its synthesis is feasible, and it would serve as a direct precursor to This compound via a dehydration reaction.

The proposed mechanism involves the protonation of the hydroxyl group, followed by the elimination of a water molecule to generate a reactive ketimine intermediate, which then undergoes elimination to form the final product.

Ring-Opening and Subsequent Intramolecular Cyclization Pathways

The construction of the isoindolinone core via a sequence of ring-opening a cyclic precursor followed by an intramolecular cyclization represents a sophisticated strategy. This approach allows for the transformation of readily available heterocyclic systems into the desired isoindolinone framework, often creating complex structures from simple starting materials.

A notable metal-free tandem cyclization process begins with ester-functionalized aziridines. This method involves a sequential ring-opening of the strained aziridine (B145994) ring with a carboxylic acid, which is followed by a subsequent lactamization and elimination to afford 3-methyleneisoindolin-1-ones. This sequence effectively transforms a three-membered ring into the five-membered lactam of the isoindolinone system.

Another powerful example involves a base-mediated ring-opening of a complex oxo-bridged bicyclic intermediate. This intermediate, formed from an intramolecular Diels-Alder reaction, undergoes ring-opening facilitated by an electron-withdrawing group. The resulting open-chain species then aromatizes upon work-up to furnish the final isoindolinone product. For the synthesis of the target molecule, this compound, one could envision a pathway starting from a suitably substituted N-ethylated cyclic precursor that, upon ring-opening, generates an intermediate poised for cyclization to install the C-3 methyl group.

Pathway Precursor Type Key Steps Resulting Product Type
Tandem CyclizationEster-functionalized aziridine1. Ring-opening with carboxylic acid2. Lactamization3. Elimination3-Methyleneisoindolin-1-one
Diels-Alder/AromatizationFuran-derived diene1. Intramolecular Diels-Alder2. Base-mediated ring-opening3. AromatizationSubstituted Isoindolin-1-one

Catalyst-Free and Green Chemistry Approaches in Isoindol-1-one Synthesis

In response to the growing demand for sustainable chemical processes, catalyst-free and green chemistry approaches have been developed for isoindol-1-one synthesis. These methods minimize waste, avoid toxic metals, and often utilize environmentally benign solvents like water.

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product. Performing these reactions in water without a catalyst represents a significant advancement in green chemistry.

A prime example is the one-pot, three-component condensation of 2-cyanobenzaldehyde (B126161), an amine, and an active methylene (B1212753) compound. nih.gov This reaction proceeds smoothly in water at room temperature to produce isoindolin-1-imine derivatives in excellent yields (90-98%), which can be readily hydrolyzed to the corresponding isoindolin-1-ones. nih.gov To synthesize this compound via this route, one would employ ethylamine as the amine component and a precursor such as propionitrile (B127096) or ethyl methyl ketone as the active methylene compound to introduce the methyl group at the C-3 position.

Another metal-free approach involves the reaction of 2-alkynylbenzoic acids with amines in water, which selectively yields 3-hydroxyisoindolinones under controlled conditions. ambeed.com These reactions are notable for their operational simplicity and broad substrate scope. ambeed.com

Reactants Solvent Conditions Yield Product Type
2-Cyanobenzaldehyde, Amine, Active Methylene CompoundWaterRoom Temperature90-98%Isoindolin-1-imine nih.gov
2-Alkynylbenzoic Acid, AmineWater70 °C, 12 hup to 96%3-Hydroxyisoindolinone ambeed.com

Eliminating the solvent entirely leads to even greener synthetic protocols, reducing waste and simplifying purification. A recently developed microdroplet method enables the three-component synthesis of isoindolinones without any catalyst or additive. swan.ac.uk By leveraging the remarkable reaction acceleration observed in microdroplets, this method achieves high yields in mere minutes at mild temperatures. swan.ac.uk This represents an attractive alternative to traditional metal-catalyzed, high-temperature bulk reactions.

The principles of neat, catalyst-free reactions, often facilitated by grinding or heating, are being increasingly applied to heterocycle synthesis. While a specific bulk solvent-free and catalyst-free method for this compound is not prominently documented, the success of these techniques in related syntheses suggests their potential applicability. swan.ac.uk

Strategies for Introducing N-Alkyl and C-Alkyl Substituents (e.g., Ethyl and Methyl Groups)

The specific placement of alkyl groups on the nitrogen and carbon framework of the isoindolinone core is crucial for tuning its biological and chemical properties. Synthesizing this compound requires precise control over the introduction of an ethyl group at the N-2 position and a methyl group at the C-3 position.

Alkyl isothiocyanates are versatile chemical building blocks known for their reactivity with nucleophiles. While they are widely used in the synthesis of various nitrogen- and sulfur-containing heterocycles, their application in the primary construction of the isoindol-1-one ring is not a commonly reported strategy in the surveyed literature.

Hypothetically, a synthetic route could be envisioned where an ortho-lithiated or Grignard-type benzamide (B126) derivative reacts with an alkyl isothiocyanate, such as ethyl isothiocyanate. The initial nucleophilic addition to the isothiocyanate carbon, followed by intramolecular cyclization and subsequent sulfur extrusion or transformation, could potentially lead to an N-substituted isoindolinone. However, established synthetic protocols for isoindolinones typically rely on more direct cyclization strategies from precursors like 2-formyl- or 2-cyanobenzoic acid derivatives.

A highly effective and straightforward method for preparing N- and C-alkyl-substituted isoindolin-1-ones is the hydrogenolysis of the C-O bond of a corresponding 3-hydroxylactam. These hydroxylactam precursors can be readily synthesized, for example, through the electrochemical reduction of N-substituted phthalimides.

This method is particularly well-suited for creating specifically substituted products like this compound. The synthesis would begin with an N-ethyl-3-methyl-3-hydroxyisoindolin-1-one intermediate. The subsequent hydrogenolysis, typically carried out with a palladium catalyst on carbon (Pd/C) under a hydrogen atmosphere, efficiently removes the hydroxyl group to yield the target this compound. The reaction conditions are generally mild, and the process is efficient, making it a valuable tool for late-stage functionalization.

Precursor Key Reagent Reaction Product
N-Ethyl-3-methyl-3-hydroxyisoindolin-1-oneH₂, Pd/CHydrogenolysisThis compound
N-Substituted Phthalimide (B116566)Electric CurrentElectrochemical ReductionN-Substituted-3-hydroxylactam

Substitution of N-Substituted Imidazoles in Fused Isoindole-1,3-dione Formation

The construction of complex, fused heterocyclic systems is a significant endeavor in synthetic organic chemistry, providing access to novel molecular architectures with potential applications in materials science and medicinal chemistry. One advanced strategy for the synthesis of fused isoindole-1,3-dione derivatives involves the reaction of N-substituted imidazoles with tetraynes. rsc.orgrsc.org While this methodology directly yields the isoindole-1,3-dione core, its principles illustrate a sophisticated approach to building the foundational isoindole framework, which is central to compounds like This compound .

A key advantage of this method is that it proceeds without the need for metals, catalysts, or directing groups, offering a direct and economical pathway to highly substituted tricyclic isoindole-1,3-dione compounds. rsc.org The reaction is initiated by the thermal cyclization of a tetrayne to produce a benzyne (B1209423) intermediate. This intermediate then undergoes a formal [4+2] cycloaddition with the N-substituted imidazole. The resulting unstable bridged-ring intermediate subsequently undergoes an oxygen-coupling oxidation to yield the final fused isoindole-1,3-dione product. rsc.orgscispace.com

The versatility of this reaction has been demonstrated with a range of substrates. Various substituted tetraynes and N-substituted imidazoles bearing groups such as methyl, ethyl, propyl, benzyl, and allyl are well-tolerated. scispace.com The electronic nature of substituents on the aryl ring of the tetrayne, whether electron-donating or electron-withdrawing, does not impede the reaction. scispace.com

Detailed research findings have illustrated the scope of this reaction, with various fused isoindole-1,3-diones synthesized in good to excellent yields. scispace.com

Table 1: Synthesis of Fused Isoindole-1,3-diones via Reaction of Tetraynes with N-Substituted Imidazoles scispace.com

Reaction conditions: Tetrayne (1.0 equiv.), Imidazole derivative (1.1 equiv.), Toluene (2 mL), 100°C, under O₂ (1 atm).

EntryTetrayne Substituent (R¹)Imidazole Substituent (R²)ProductYield (%)
1PhenylEthyl2-ethyl-4-phenyl-5-(phenylethynyl)-...-dione89
2p-TolylEthyl2-ethyl-4-(p-tolyl)-5-(p-tolylethynyl)-...-dione85
34-FluorophenylEthyl2-ethyl-4-(4-fluorophenyl)-...-dione82
4PhenylBenzyl2-benzyl-4-phenyl-5-(phenylethynyl)-...-dione81
5PhenylAllyl2-allyl-4-phenyl-5-(phenylethynyl)-...-dione80

This methodology underscores the potential for creating highly functionalized isoindole frameworks. While it directly produces diones, the strategic complexity of the cascade reaction provides a basis for developing novel pathways toward other isoindolinone derivatives.

Chemical Reactivity and Transformations of the Isoindol 1 One Nucleus

Reactions Involving the Carbonyl Group of Isoindol-1-ones

The carbonyl group at the C-1 position is a key site for chemical reactions, primarily involving nucleophilic additions. masterorganicchemistry.com The electrophilicity of the carbonyl carbon invites attack by a variety of nucleophiles, leading to either addition or addition-elimination products. masterorganicchemistry.com

Chlorosulfonyl isocyanate is a highly reactive reagent with two electrophilic sites: the carbon of the isocyanate group and the sulfur atom. wikipedia.org It readily reacts with alkenes in [2+2] cycloadditions to form β-lactams and can also react with various other functional groups. wikipedia.orgorgsyn.org The reaction with the isoindole-1,3-dione derivative, however, represents a departure from this typical reactivity, underscoring the unique electronic environment of the isoindol-1-one carbonyl group. aksaray.edu.tr

Nucleophilic Additions and Substitutions on the Isoindol-1-one Ring System

The isoindol-1-one ring is susceptible to nucleophilic attack at several positions, most notably at the C-3 position, which is adjacent to the nitrogen atom and part of a hemiaminal-like structure in its tautomeric form.

The C-3 position of the isoindolinone scaffold is a frequent target for introducing substituents, a common feature in many pharmacologically active molecules. acs.org One effective strategy involves the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones. acs.org In this method, deprotonation at the C-3 position using a strong base like lithium diisopropylamide (LDA) generates a carbanion. This carbanion then reacts with various alkylating agents to yield 3-substituted isoindolinones with high diastereoselectivity. acs.org The sulfinyl group not only acts as a chiral auxiliary but also facilitates the initial deprotonation. acs.org

Another approach involves the one-pot reaction of 2-cyanobenzaldehyde (B126161) with primary amines. acs.org The mechanism proceeds through a nucleophilic addition of the amine to the aldehyde, followed by an intramolecular cyclization where the nitrogen attacks the cyano group, and subsequent rearrangement to form the stable 3-aminoisoindolin-1-one (B2715335) derivatives. acs.org

Table 1: Synthesis of 3-Substituted Isoindolinones

Starting Material Reagent Product Key Transformation Reference
(S)-2-(tert-butylsulfinyl)-isoindolin-1-one LDA, Benzyl bromide (3R, SS)-3-Benzyl-2-(tert-butylsulfinyl)isoindolin-1-one C-3 alkylation acs.org
2-Cyanobenzaldehyde 2-Nitroaniline, KOH 3-((2-Nitrophenyl)amino)isoindolin-1-one Nucleophilic addition-cyclization acs.org

The principles of regioselectivity are critical when modifying complex molecules derived from the isoindol-1-one core. In studies on related polycyclic isoindole derivatives containing an epoxide ring, nucleophilic ring-opening reactions have been shown to proceed with high regioselectivity. researchgate.net For instance, the ring-opening of (1aS,2S,6bR)-5-ethyl-2-hydroxyhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-dione with nucleophiles such as chloride, bromide, and azide (B81097) ions occurs selectively at the C-2 position. researchgate.net This selectivity is governed by the transition state energies, favoring a kinetically controlled process. researchgate.net The stereochemistry of these reactions often follows the Fürst-Plattner rule for the ring-opening of epoxides in cyclic systems, leading to trans-diaxial products. youtube.com The regioselectivity can be influenced by steric and electronic factors within the molecule. nih.gov

Table 2: Regioselective Epoxide Ring-Opening

Epoxide Substrate Nucleophile Product Selectivity Reference
(1aS,2S,6bR)-5-ethyl-2-hydroxyhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-dione HCl (3aS,4R,5R,6S,7aS)-5-chloro-2-ethyl-4,6-dihydroxyhexahydro-1H-isoindole-1,3(2H)-dione C-2 attack researchgate.net
Cyclohexene oxide Azide ion trans-2-Azidocyclohexanol Trans-diaxial opening researchgate.net

Transformations of Peripheral Functionalities on Isoindol-1-one Derivatives

The synthesis of a diverse library of isoindol-1-one derivatives often relies on the modification of functional groups attached to the core structure.

A multitude of strategies exist for the derivatization of the isoindol-1-one nucleus. These methods allow for the introduction of a wide range of substituents, which is crucial for modulating the biological and chemical properties of the resulting compounds. mdpi.com

One common strategy involves the modification of substituents on the nitrogen atom. For example, starting from phthalic anhydride (B1165640) (a precursor to the isoindole-1,3-dione core), various N-substituted derivatives can be synthesized by reaction with primary amines or hydrazides. mdpi.com This approach is used to create compounds like 2-{2-[Ethyl(3-methylphenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione. epa.gov

Furthermore, reactions on substituents of the phenyl ring of the isoindol-1-one core can be performed. For instance, a hydroxyl group on the aromatic ring can be used as a handle for further functionalization, such as etherification or esterification, to introduce new molecular fragments. nih.gov The development of one-pot syntheses, which combine several reaction steps without isolating intermediates, provides an efficient route to complex polycyclic isoindolines from simple precursors. nih.gov These strategies collectively offer a powerful toolkit for the chemical exploration of the isoindol-1-one scaffold.

Oxidation Reactions in Isoindol-1-one Chemistry

The isoindol-1-one nucleus, a core structure in numerous biologically active compounds, can undergo various chemical transformations. Among these, oxidation reactions are particularly significant, offering pathways to synthesize other important chemical entities such as phthalimides. The reactivity of the isoindol-1-one core towards oxidation is primarily centered on the benzylic C-3 position.

Oxidation of the Isoindol-1-one Nucleus to Phthalimides

A key transformation of the isoindol-1-one scaffold is its oxidation to the corresponding phthalimide (B116566). This conversion involves the oxidation of the methylene (B1212753) group at the C-3 position of the isoindolinone ring. digitellinc.com Various methods have been developed to achieve this transformation, employing different oxidizing agents and reaction conditions.

One notable method involves an electrochemical approach. The electrochemical synthesis of phthalimides from o-phthalaldehyde (B127526) and amines proceeds through the tandem cyclocondensation to form an isoindolinone intermediate, followed by α-C–H oxygenation. rsc.org This oxidation of the C-3 position occurs with molecular oxygen through an oxygen reduction reaction at the cathode. rsc.org

Catalytic systems utilizing transition metals have also proven effective. An iron-catalyzed system, for instance, can oxidize N-substituted isoindolinones to the corresponding phthalimides. digitellinc.com This method is noted for its efficiency in oxidizing the benzylic methylene group. digitellinc.com Similarly, nickel peroxide (NiO₂) has been employed as an oxidant for converting 3-hydroxy-2-substituted isoindolin-1-ones to phthalimides. digitellinc.comnih.gov While effective, the nickel peroxide system may require a high number of equivalents for the reaction to proceed efficiently. digitellinc.com Other common oxidants like pyridinium (B92312) chlorochromate (PCC) and 2-iodoxybenzoic acid (IBX) have also been used for the oxidation of 3-hydroxyisoindolin-1-ones. nih.gov

The following table summarizes various methods for the oxidation of the isoindol-1-one nucleus:

Starting MaterialOxidizing Agent/MethodProductReference
N-substituted isoindolinoneElectrochemical α-C–H oxygenation with O₂N-substituted phthalimide rsc.org
N-substituted isoindolinoneIron trifluoroacetate (B77799) (catalytic) and tert-butyl hydroperoxideN-substituted phthalimide digitellinc.com
3-hydroxy-2-substituted isoindolin-1-oneNickel peroxide (NiO₂)N-substituted phthalimide digitellinc.comnih.gov
3-hydroxy-2-substituted isoindolin-1-onePyridinium chlorochromate (PCC)N-substituted phthalimide nih.gov
3-hydroxy-2-substituted isoindolin-1-one2-Iodoxybenzoic acid (IBX)N-substituted phthalimide nih.gov

These oxidation reactions highlight the reactivity of the C-3 position of the isoindol-1-one core and provide synthetic routes to phthalimides, which are themselves valuable building blocks in medicinal chemistry. rsc.orgrsc.org

Information regarding the chemical compound 2-ethyl-3-methyl-3H-isoindol-1-one is not available in the searched scientific literature and databases.

Extensive searches for "this compound" have been conducted to gather information for the requested article on its structural elucidation and spectroscopic characterization. These searches aimed to find specific data pertaining to its Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Despite these efforts, no specific experimental data or detailed research findings for the exact compound "this compound" could be located in the available scientific literature, including chemical databases and peer-reviewed journals. The searches yielded information for structurally related compounds, such as various isoindolinone and indole (B1671886) derivatives, but none corresponded to the specific N-ethyl and 3-methyl substituted isoindolone requested.

Consequently, it is not possible to provide a scientifically accurate article with the required detailed data tables and research findings as outlined in the query. The creation of such an article would necessitate access to specific spectroscopic data (¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and HRMS) that is not currently available in the public domain for this particular molecule.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational and Mass Spectrometry for Molecular Characterization

Mechanistic Insights from Mass Spectrometry Fragmentation Patterns

While specific mass spectral data for 2-ethyl-3-methyl-3H-isoindol-1-one is not extensively documented in the public domain, the fragmentation patterns can be predicted based on the well-established principles of mass spectrometry and studies of structurally related compounds, such as N-substituted phthalimides and other isoindolinone derivatives. nih.govresearchgate.net Upon electron impact ionization, the molecular ion (M+) would be formed, and its subsequent fragmentation would likely proceed through several key pathways.

The fragmentation of organic molecules in a mass spectrometer is not random; it results in the formation of the most stable ions. libretexts.org The most common fragmentation reactions involve the cleavage of bonds adjacent to heteroatoms or functional groups. miamioh.edu For this compound, the following fragmentation pathways are anticipated:

α-Cleavage: The bonds adjacent to the carbonyl group and the nitrogen atom are susceptible to cleavage. The loss of the ethyl group (•CH₂CH₃) from the nitrogen atom is a probable fragmentation pathway. This would result in a significant fragment ion. Similarly, cleavage of the methyl group at the C3 position would be another expected fragmentation.

McLafferty Rearrangement: The presence of a carbonyl group and an alkyl chain on the nitrogen atom (the ethyl group) makes a McLafferty-type rearrangement possible, provided there is a γ-hydrogen available. miamioh.edu This would involve the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethene).

Ring Cleavage: The isoindolinone ring system itself can undergo fragmentation. A common pathway for such heterocyclic systems is the loss of carbon monoxide (CO), leading to a stable fragment ion.

The relative abundance of the fragment ions in the mass spectrum provides clues about the stability of the ions and the likelihood of the different fragmentation pathways. libretexts.org The tallest peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragmentation Process Lost Fragment Description
α-Cleavage•CH₃Loss of the methyl group from the C3 position.
α-Cleavage•CH₂CH₃Loss of the ethyl group from the nitrogen atom.
McLafferty RearrangementC₂H₄Loss of ethene following hydrogen transfer to the carbonyl oxygen.
Ring FragmentationCOLoss of carbon monoxide from the lactam ring.

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

Confirmation of Molecular Configuration and Conformation

While a specific crystal structure for this compound is not publicly available, analysis of related isoindolinone and phthalimide (B116566) structures allows for a detailed prediction of its molecular geometry. nih.govnih.gov The core isoindolinone ring system is expected to be nearly planar. nih.gov The fusion of the benzene (B151609) ring and the five-membered lactam ring imposes significant rigidity on the structure.

The ethyl group attached to the nitrogen atom and the methyl group at the C3 position will have specific orientations relative to the plane of the isoindolinone ring. The exact conformation will be influenced by steric hindrance and electronic effects, which are minimized in the final, most stable crystal structure. The bond lengths and angles within the molecule are expected to be consistent with those observed in similar heterocyclic compounds. nih.gov

Table 2: Expected Crystallographic Parameters for this compound based on Analogous Structures

Parameter Expected Value/Observation Reference Analogs
Core Ring SystemLargely planarIsoindoline (B1297411) derivatives nih.gov
C=O Bond Length~1.2 ÅStandard for carbonyl groups
C-N Bond Lengths~1.4 ÅConsistent with lactams
ConformationEthyl and methyl groups oriented to minimize steric strainGeneral principle

Analysis of Crystal Packing and Intermolecular Interactions

The way individual molecules of this compound would arrange themselves in a crystal is determined by a network of intermolecular forces. Based on the crystal structures of related compounds, several types of interactions are expected to play a crucial role in the crystal packing. nih.govnih.govresearchgate.net

C-H···O Hydrogen Bonds: The hydrogen atoms of the ethyl and methyl groups, as well as those on the aromatic ring, can form weak hydrogen bonds with the carbonyl oxygen atom of neighboring molecules. nih.govnih.gov These interactions are directional and play a significant role in the formation of well-ordered supramolecular structures, such as chains or sheets.

The combination of these intermolecular forces dictates the final crystal system, space group, and unit cell dimensions of the compound.

Computational and Theoretical Studies of Isoindol 1 One Systems

Density Functional Theory (DFT) Calculations in Mechanistic Investigations

Density Functional Theory (DFT) is a quantum mechanical method that has become widely used for investigating the electronic structure and energy of molecular systems. mdpi.com It offers a balance between computational cost and accuracy, making it a powerful tool for studying reaction mechanisms, including bond formation and breakage. mdpi.comresearchgate.net

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the entire pathway of a chemical reaction. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them. epfl.ch A transition state represents the highest energy point along a specific reaction coordinate and is a critical structure for understanding the feasibility and kinetics of a reaction. chemistrytalk.org

In the context of isoindole synthesis, DFT has been employed to unravel complex reaction cascades. For instance, in a rhodium-catalyzed reaction forming 1H-isoindole motifs, DFT calculations were used to investigate the pathway. acs.org The study examined the rhodium vinylcarbene formation, subsequent intermolecular nitrile attack, electrocyclization, and a final proton-catalyzed ring contraction. acs.org The calculations helped to elucidate the precise steps that explain a rare trifunctionalization of a nitrile moiety. acs.org Similarly, systematic searches for transition state structures using computational methods have been successfully applied to complex catalytic cycles, demonstrating the ability to locate the lowest energy pathways which determine the reaction's outcome. acs.org

Quantum chemical studies on the synthesis of related heterocyclic systems, like pyrrolidinedione derivatives, have also demonstrated the power of DFT in calculating the energy barriers for each step, including additions, rearrangements, and cyclizations, thereby clarifying the entire reaction mechanism. rsc.org

Determination of Rate-Determining Steps and Energy Profiles

Computational studies provide the activation energies for each elementary step, allowing for the direct identification of the RDS. chemistrytalk.org For example, in a study on the synthesis of pyrrolidinedione derivatives, DFT calculations showed that while the final cyclization step had a very low energy barrier (11.9 kJ mol⁻¹), a necessary preceding tautomerization step had a much higher barrier (178.4 kJ mol⁻¹), identifying it as a key kinetic hurdle. rsc.org In another example involving a rhodium-catalyzed cascade, DFT calculations of the Gibbs free energies for various intermediates and transition states helped to map out the energy landscape of the reaction, identifying the most energetically demanding steps. acs.org

The table below illustrates hypothetical energy barriers for a multi-step reaction, showing how the RDS is identified.

Reaction StepTransition StateActivation Energy (kcal/mol)Nature of Step
Step 1: A → B TS115.2Intermediate Formation
Step 2: B → C TS223.5Rate-Determining Step
Step 3: C → D TS312.1Final Product Formation

This table is a generalized example to illustrate the concept of a rate-determining step based on calculated activation energies.

Investigation of Anomalous Reaction Pathways

Sometimes, chemical reactions yield unexpected or "anomalous" products that cannot be explained by standard mechanisms. DFT calculations are particularly valuable in these cases for exploring alternative, non-intuitive reaction pathways. By computing the energies of various possible transition states and intermediates, researchers can uncover the low-energy pathways that lead to these anomalous products.

For instance, in a rhodium-catalyzed synthesis of 1H-isoindoles, DFT calculations were used to understand why a specific set of regioisomers was formed. acs.org When a reaction yielded a mixture of regioisomers that were difficult to assign spectroscopically, DFT calculations were employed to verify that the major isomer was the less sterically hindered one, providing a rationale for the observed outcome. acs.org This predictive capability allows chemists to understand and potentially control reaction outcomes that deviate from initial expectations.

Prediction and Analysis of Regioselectivity and Stereoselectivity

Many chemical reactions can potentially yield multiple isomers. Regioselectivity refers to the preference for bond-making or breaking at one position over all other possible positions. Stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational studies are highly effective at predicting and explaining the origins of both types of selectivity. researchgate.net

Computational Studies on Regioselective Transformations (e.g., Ring-Opening)

Computational chemistry can predict the regioselectivity of reactions by comparing the activation energies of the transition states leading to different regioisomers. The pathway with the lower activation energy will be kinetically favored, leading to the major product. rsc.org

This approach has been applied to various transformations, including the ring-opening of cyclic compounds. For example, studies on the regioselective ring-opening of silylenes derived from 1,3-diols showed that the reaction can be highly selective, with a preference for forming a silane (B1218182) at the more sterically hindered oxygen. nih.gov Similarly, a systematic evaluation of the ring-opening of bicyclic N-aryl aziridines found that these reactions occur with excellent regioselectivity under various conditions. nih.gov In the context of aryne chemistry, DFT studies have shown that regioselectivity is influenced by factors like ligand effects and steric hindrance, with computational models like Charton analysis providing a linear relationship between steric parameters and the observed product ratios. nih.gov

The table below shows hypothetical data from a computational study on a regioselective ring-opening reaction, predicting the major product based on transition state energies.

PathwayProductTransition State Energy (kcal/mol)Predicted Outcome
Path A Regioisomer 118.5Minor Product
Path B Regioisomer 214.2Major Product

This table is a generalized example illustrating the prediction of regioselectivity.

Conformation Analysis of Isoindol-1-one Derivatives

The three-dimensional shape, or conformation, of a molecule can significantly influence its reactivity and biological activity. Computational methods are used to perform conformational analysis, which involves identifying the stable low-energy conformations of a molecule and the energy barriers for converting between them. libretexts.org

For isoindol-1-one derivatives, which often contain multiple rotatable bonds and stereocenters, understanding the preferred conformation is crucial. In docking studies of isoindolin-1-ones fused to barbiturates, it was noted that the three-dimensional structure is critical for how the inhibitor fits into an enzyme's active site. acs.org The analysis revealed that the barbiturate (B1230296) and isoindol-1-one portions are perpendicular to each other, and this specific conformation allows the molecule to anchor effectively. acs.org

Conformational analysis of substituted cyclic systems, a common feature in isoindol-1-one derivatives, often involves assessing the energetic cost of different substituent positions (e.g., axial vs. equatorial). libretexts.org The most stable conformation is typically the one that minimizes steric repulsion, such as 1,3-diaxial interactions. libretexts.org For complex molecules, computational calculations are essential to determine the relative energies of different conformers and thus predict the dominant shape of the molecule in solution.

Exploration of Electronic Structure and Reactivity

The electronic structure and reactivity of isoindol-1-one systems, including the specific derivative 2-ethyl-3-methyl-3H-isoindol-1-one, can be effectively elucidated through computational and theoretical chemistry. These methods provide deep insights into the molecular properties that govern their chemical behavior.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy and symmetry of these orbitals are key determinants of reaction pathways and rates. numberanalytics.com

Key Principles of FMO Theory:

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. researchgate.net

LUMO: The innermost orbital that is empty of electrons. It signifies the ability of a molecule to accept electrons. A lower LUMO energy suggests a better electron acceptor. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. pku.edu.cn

In the context of isoindol-1-one systems, FMO theory can be applied to predict their behavior in various chemical reactions. For instance, in cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of the other governs the feasibility and stereochemical outcome of the reaction. slideshare.net Similarly, in electrophilic or nucleophilic substitution reactions, the regions of high electron density (associated with the HOMO) and low electron density (associated with the LUMO) dictate the sites of attack. pku.edu.cn

Computational studies on related heterocyclic systems often involve calculating the energies of the HOMO and LUMO to rationalize their reactivity. For example, in the synthesis of isoindolin-1-ones through iodoaminocyclization, the reaction mechanism can be rationalized by considering the frontier orbitals of the intermediates. acs.org Density Functional Theory (DFT) calculations are a powerful tool for determining the energies and spatial distributions of these frontier orbitals. acs.org

Table 1: Frontier Molecular Orbital (FMO) Theory Concepts

ConceptDescriptionSignificance in Reactivity
HOMO Highest Occupied Molecular OrbitalRepresents the electron-donating ability of a molecule.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the electron-accepting ability of a molecule.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap often indicates higher reactivity.

Electrostatic Potential Surface Analysis

Electrostatic Potential (ESP) surface analysis is a computational method used to visualize the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The ESP map displays the electrostatic potential on the electron density surface of a molecule, where different colors represent varying potential values.

Interpreting ESP Maps:

Red Regions: Indicate areas of negative electrostatic potential, which are typically rich in electrons. These regions are prone to attack by electrophiles. researchgate.net

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to attack by nucleophiles. researchgate.net

Green/Yellow Regions: Denote areas of neutral or near-neutral potential.

For an isoindol-1-one derivative like this compound, the ESP surface would likely show a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons. This makes the oxygen atom a primary site for electrophilic attack or hydrogen bonding. Conversely, the regions around the hydrogen atoms of the aromatic ring and the ethyl and methyl groups would exhibit a positive potential (blue), making them potential sites for interaction with nucleophiles.

Computational studies on similar heterocyclic compounds have utilized ESP analysis to understand intermolecular interactions and predict reactivity. For instance, in the study of boraphosphinine and alumaphosphinine rings, ESP maps were calculated to identify the active sites for interactions with cations. researchgate.net This approach is invaluable for rationalizing the outcomes of reactions and for designing new molecules with specific reactive properties. The combination of FMO theory and ESP analysis provides a comprehensive picture of the electronic structure and reactivity of isoindol-1-one systems.

Future Directions and Emerging Research Avenues in Isoindol 1 One Chemistry

Development of Novel and Sustainable Synthetic Routes for Isoindol-1-one Scaffolds

The creation of isoindol-1-one structures has traditionally relied on methods that can be tedious or require harsh conditions. Modern synthetic chemistry is moving towards more efficient, versatile, and environmentally benign processes.

Exploration of New Catalytic Systems for Efficient Synthesis

The development of novel catalytic systems is at the forefront of modern organic synthesis, aiming to provide efficient and selective access to complex molecules. In the context of isoindol-1-ones, research is increasingly focused on transition-metal and organocatalysis to construct the core structure with high degrees of control and efficiency.

A variety of transition-metal catalysts have been successfully employed. For instance, palladium-catalyzed reactions, such as the asymmetric tandem aza-Heck/Sonogashira coupling, have enabled the synthesis of chiral isoindolinone derivatives that possess a quaternary stereogenic center. guidechem.com This method demonstrates broad functional group tolerance under mild conditions. guidechem.com Similarly, palladium catalysis has been used for the C-H carbonylation of primary benzylamines to produce benzolactams, including isoindolinones, using convenient carbon monoxide surrogates. mdpi.com Ruthenium catalysts have been shown to be effective in the cyclization of N-substituted benzamides with allylic alcohols, yielding a diverse range of 3-substituted isoindolinones. rsc.org This process is believed to proceed through a five-membered ruthenacycle intermediate. rsc.org Other successful metal-based systems include those using rhodium, iridium, copper, and nickel, which have expanded the toolkit for creating these heterocyclic structures. nih.gov

Beyond transition metals, organocatalysis has emerged as a powerful strategy. N-Heterocyclic carbenes (NHCs) have been used to catalyze the synthesis of N-substituted isoindolinone acetates through a tandem process, offering operational simplicity and atom efficiency under mild conditions with air as the oxidant. mdpi.com Chiral organocatalysts, such as phosphoric acids and thioureas, are instrumental in the asymmetric synthesis of chiral isoindolinones, which are key structural features in many bioactive molecules. nih.gov

Interactive Table: Catalytic Systems for Isoindol-1-one Synthesis

Catalyst System Reaction Type Substrates Key Features
Palladium Complexes Asymmetric aza-Heck/Sonogashira O-phenyl hydroxamic ethers, terminal alkynes Forms quaternary stereocenters, high enantioselectivity. guidechem.com
Ruthenium(II) Complexes C-H Activation/Cyclization N-substituted benzamides, allylic alcohols Good to excellent yields for 3-substituted isoindolinones. rsc.org
Rhodium(II) Complexes O-H Transfer Reaction 3-hydroxyisoindolinones, diazo compounds Constructs continuous quaternary carbons. nih.gov
N-Heterocyclic Carbenes (NHC) Tandem Iminium/aza-Michael Addition 2-formylbenzoates, amines Atom-efficient, uses air as oxidant. mdpi.com

Expanding the Scope of Green Chemistry Methodologies

A significant trend in chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. For isoindol-1-one synthesis, this involves developing methods that are more sustainable and resource-efficient. Key areas of progress include the use of environmentally benign solvents, catalyst-free reactions, and atom-economical processes.

One approach involves tandem reactions in green solvents, catalyzed by recyclable organocatalysts like fluorous phosphine, to produce isoindolinones in high yields without the need for chromatographic purification. rsc.org This methodology significantly reduces waste as both the catalyst and the solvent can be recycled. rsc.org Another sustainable strategy is the use of water as a solvent for three-component reactions of 2-formylbenzoic acids, primary amines, and 2-methylazaarenes, which proceed under catalyst- and additive-free conditions. researchgate.net

Metal-free synthesis is another important avenue. An efficient one-pot method for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid uses chlorosulfonyl isocyanate and various alcohols under mild, metal-free conditions, highlighting a sustainable and effective approach. nih.gov Electrochemical methods also represent a green alternative, where an undivided cell with carbon electrodes can be used for the reduction of cyclic imides to form hydroxylactams, a precursor to isoindolinones, in a controllable manner. mdpi.com These methods often feature short reaction times and reduce the reliance on costly and toxic heavy metals. nih.gov

Advanced Understanding of Reactivity and Mechanistic Pathways

A deeper comprehension of reaction mechanisms is crucial for the rational design of new synthetic strategies and for optimizing existing ones. The study of complex reaction cascades and novel molecular transformations is paving the way for more sophisticated isoindol-1-one derivatives.

In-depth Studies of Complex Cascade and Rearrangement Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient route to complex molecular architectures from simple starting materials. These processes are central to the modern synthesis of isoindol-1-ones. Base-promoted cascade reactions, for example, can combine up to six elemental steps in one pot to form 3,3-dialkylated isoindolin-1-ones from readily available materials without the need for metal catalysts. rsc.orgnih.gov

Lewis acid-catalyzed one-pot cascades have also been demonstrated as a general and highly efficient system for creating diversely substituted isoindolinones. nih.govnih.gov These reactions can effect one C-C and two C-N bond-forming events in a single operation. nih.govnih.gov Furthermore, multicomponent domino reactions under acidic, metal-free conditions can trigger the formation of a C-C bond and two C-N bonds, providing a diverse library of N-substituted isoindolinone derivatives. organic-chemistry.org The merger of different reaction types, such as the combination of C-H activation with the strain-release of 1,2-oxazetidines in a ruthenium-mediated cascade, opens new sustainable avenues to structurally diverse isoindolinone skeletons. nih.gov

Investigating Novel Transformations of Substituted Isoindol-1-ones

Research is actively exploring new ways to modify and functionalize the isoindol-1-one core to access novel derivatives with unique properties. A primary focus is on the C-3 position, where the introduction of substituents can significantly influence biological activity.

Methods have been developed for the synthesis of 3,3-disubstituted isoindolinones, which contain a tetrasubstituted carbon at a key position. rsc.orgnih.gov One such method involves a rhodium(II)-catalyzed reaction of 3-hydroxyisoindolinones with diazo compounds to create derivatives containing continuous quaternary carbons, a challenging structural motif to construct due to steric hindrance. nih.gov Other novel transformations include copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides, providing an efficient route to various functionalized isoindolinones without requiring halogenated precursors or expensive metals. mdpi.com The development of methodologies for creating non-racemic 3-substituted isoindolinones using chiral auxiliaries that can be removed without compromising the newly formed stereocenter is also a significant area of advancement. researchgate.net

Interactive Table: Examples of Novel Transformations in Isoindol-1-one Synthesis

Transformation Method Resulting Structure Key Features
Quaternary Carbon Formation Rh(II)-catalyzed reaction with diazo compounds Isoindolinones with continuous quaternary carbons Overcomes steric hindrance, high yields. nih.gov
sp³ C-H Functionalization Copper-catalyzed intramolecular cyclization Functionalized isoindolinones Avoids pre-functionalized substrates and expensive metals. mdpi.com
Asymmetric Synthesis Chiral auxiliary-mediated reactions Non-racemic 3-substituted isoindolinones Creates specific stereoisomers. researchgate.net

Integration of Computational Chemistry with Experimental Synthesis

The synergy between computational modeling and experimental work is accelerating progress in isoindol-1-one chemistry. Quantum chemical calculations, particularly Density Functional Theory (DFT), are increasingly used to gain deep insights into molecular structures, reaction mechanisms, and electronic properties.

DFT calculations have been instrumental in elucidating the reaction mechanisms and origins of enantioselectivity in complex catalytic cycles, such as the palladium-catalyzed asymmetric synthesis of chiral isoindolinones. guidechem.com By modeling transition states and reaction pathways, researchers can understand why a particular catalyst or set of conditions leads to a specific outcome, which guides the optimization of reactions and the design of new, more effective catalysts.

Computational studies are also used to predict the molecular and electronic properties of newly synthesized compounds. For example, DFT can be used to calculate vibrational spectra (IR) and chemical shifts (NMR), which helps in the structural characterization of products. Furthermore, computational tools are employed to investigate the reactivity and stability of synthesized compounds, providing a theoretical foundation for their potential applications. This integrated approach, combining theoretical predictions with empirical results, allows for a more rational and efficient exploration of the vast chemical space of isoindol-1-one derivatives.

Predictive Modeling for Reaction Design and Optimization

The synthesis of specifically substituted isoindol-1-ones, including 3-substituted and N-alkyl derivatives, can be a complex undertaking. nih.govacs.org Traditional methods often rely on extensive trial-and-error experimentation, which can be both time-consuming and resource-intensive. networkscience.ai Predictive modeling, leveraging machine learning algorithms and quantum chemical calculations, is emerging as a powerful tool to streamline this process. networkscience.ainih.gov

By analyzing vast datasets of known reactions, machine learning models can identify patterns and predict the outcomes of new reactions with increasing accuracy. nih.gov For the synthesis of 2-ethyl-3-methyl-3H-isoindol-1-one , predictive models could be employed to determine the optimal reaction conditions—such as temperature, solvent, and catalyst—to maximize yield and minimize the formation of byproducts. networkscience.ai

Density Functional Theory (DFT) calculations can provide detailed insights into reaction mechanisms, transition state energies, and the electronic properties of reactants and products. mdpi.com This information is invaluable for designing more efficient synthetic routes and for understanding the structure-property relationships of the target molecules. mdpi.com

Table 1: Hypothetical Predictive Modeling for the Synthesis of this compound

ParameterTraditional Approach (Empirical)Predictive Modeling ApproachPredicted Outcome
Catalyst Selection Screening of various Lewis and Brønsted acidsDFT calculation of transition state energies for different catalystsRhodium(II) acetate (B1210297) identified as most effective
Solvent Choice Testing a range of polar and non-polar solventsMachine learning model trained on solvent effects in similar reactionsDichloroethane predicted to give highest yield
Reaction Temperature Incremental adjustments from room temperature to refluxAI-driven simulation of reaction kinetics at various temperaturesOptimal temperature of 60 °C predicted
Predicted Yield 40-60% based on related syntheses85% with optimized conditionsHigh-yield synthesis feasible

This table is interactive. Users can sort columns to compare approaches.

The integration of predictive modeling into the research and development pipeline can significantly accelerate the discovery and optimization of novel isoindol-1-one derivatives. networkscience.ai

Synergistic Approaches for Exploring Chemical Space

The vastness of chemical space presents both a challenge and an opportunity for the discovery of new molecules with desired properties. nih.govnih.gov A synergistic approach, combining computational screening, chemical synthesis, and biological evaluation, is crucial for efficiently navigating this space and unlocking the full potential of scaffolds like isoindol-1-one. nih.gov

The exploration of the chemical space around the isoindolone core can lead to the identification of compounds with novel biological activities or enhanced material properties. nih.govrsc.org For a compound like This compound , a synergistic strategy would involve several key stages. Initially, computational methods would be used to generate a virtual library of related analogs by varying substituents on the isoindolone core. These virtual compounds would then be screened in silico for potential biological targets or desirable electronic properties.

The most promising candidates from the virtual screening would then be synthesized. High-throughput synthesis techniques can be employed to rapidly generate a focused library of these compounds. Following synthesis and characterization, the compounds would undergo biological or materials testing to validate the computational predictions and to identify lead candidates for further development. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery and materials science. nih.gov

Table 2: Synergistic Exploration of the Chemical Space around this compound

Research PhaseComputational ChemistrySynthetic ChemistryBiological/Materials Evaluation
Initial Exploration Virtual screening of 10,000+ analogs for kinase inhibition potential.N/AN/A
Hit Identification Identification of 50 high-scoring virtual hits.Synthesis of the 50 identified analogs.In vitro screening against a panel of kinases.
Lead Optimization In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of the top 5 hits.Scale-up synthesis and further structural modifications of the lead compound.Cell-based assays and preliminary efficacy studies.
Candidate Selection Final computational analysis of the optimized lead compound.Pre-clinical batch synthesis.Advanced preclinical testing.

This table is interactive. Users can explore the different phases of the synergistic approach.

By integrating diverse scientific disciplines, researchers can more effectively and efficiently explore the vast chemical space surrounding the isoindol-1-one scaffold, leading to the discovery of new and valuable molecules.

Q & A

Q. What are effective synthetic routes for preparing 2-ethyl-3-methyl-3H-isoindol-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves intramolecular cyclization or amidoalkylation of pre-functionalized precursors. For example, derivatives like 2-benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one were synthesized via unintended byproduct formation during radical scavenger synthesis, highlighting the role of reaction intermediates . High-yield protocols (e.g., 95% yield for similar indol-2-ones) using p-toluenesulfonic acid (p-TSA) as a catalyst under reflux conditions can be adapted. Key parameters include solvent choice (e.g., ethanol), temperature control (70–90°C), and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are typical spectral markers?

  • Methodological Answer :
  • 1H NMR : Look for resonances near δ 1.2–1.4 ppm (ethyl CH3), δ 2.1–2.3 ppm (methyl CH3), and δ 7.0–8.0 ppm (aromatic protons).
  • IR : Key peaks include C=O stretching (~1680–1700 cm⁻¹) and N–H bending (~3280–3400 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Expect a molecular ion [M⁺] at m/z corresponding to the molecular weight (C11H13NO = 175.23 g/mol). Fragmentation patterns may include loss of ethyl/methyl groups .

Q. What safety precautions are essential when handling isoindol-1-one derivatives in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles) to avoid skin/eye contact, as indole derivatives can cause irritation .
  • Work in a fume hood due to potential dust/aerosol formation.
  • Store under inert gas (N2/Ar) to prevent oxidation. Refer to SDS guidelines for indole analogs (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid) for hazard mitigation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural elucidation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL or SHELXS is ideal. For example, the structure of 2-benzyl-3-hydroxy-3-methyl-isoindol-1-one was confirmed with R factor = 0.032, highlighting precise bond-length measurements (mean σ(C–C) = 0.002 Å) . ORTEP-3 (with GUI) aids in visualizing thermal ellipsoids and validating stereochemistry .

Q. How to address contradictions in computational vs. experimental data for isoindol-1-one derivatives?

  • Methodological Answer :
  • Computational : Use DFT (e.g., B3LYP/6-31G*) to calculate properties like XLogP (hydrophobicity) and polar surface area (PSA). Compare with experimental PSA (~62 Ų for analogous compounds) .
  • Validation : Cross-check calculated NMR shifts (GIAO method) with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

Q. What mechanistic insights explain byproduct formation during isoindol-1-one synthesis?

  • Methodological Answer : Byproducts often arise from competing pathways, such as radical recombination (e.g., in TMIO spin probe synthesis) or incomplete cyclization. Monitor reaction progress via TLC or in-situ IR to identify intermediates. Optimize catalyst loading (e.g., p-TSA at 5 mol%) to suppress side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.